molecular formula C15H12N2O B5376357 3-benzylquinazolin-4(3H)-one CAS No. 5388-11-4

3-benzylquinazolin-4(3H)-one

Cat. No.: B5376357
CAS No.: 5388-11-4
M. Wt: 236.27 g/mol
InChI Key: IBWZSUGBNKITMC-UHFFFAOYSA-N
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Description

3-Benzylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The benzyl group attached to the nitrogen atom at the third position of the quinazolinone ring enhances its biological properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-benzylquinazolin-4(3H)-one involves the condensation of 2-aminobenzamide with benzaldehyde. This reaction typically proceeds under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. For instance, a green and efficient method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and scalability of the synthesis. Palladium-catalyzed transfer hydrogenation/condensation cascade of nitroarenes under microwave irradiation is another method that can be employed for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Benzylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, enhancing their biological and chemical properties.

Scientific Research Applications

3-Benzylquinazolin-4(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-benzylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its vasodilative effects are attributed to its ability to inhibit calcium channels, leading to the relaxation of vascular smooth muscles. This results in the dilation of blood vessels and a subsequent reduction in blood pressure . The compound may also interact with other molecular targets, such as enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

3-Benzylquinazolin-4(3H)-one can be compared with other similar compounds in the quinazolinone family, such as:

    Quinazolin-4(3H)-one: The parent compound without the benzyl group, which has a broad range of biological activities.

    2-Methylquinazolin-4(3H)-one: A derivative with a methyl group at the second position, known for its anticonvulsant properties.

    6-Chloroquinazolin-4(3H)-one: A chloro-substituted derivative with enhanced antimicrobial activity.

The uniqueness of this compound lies in the presence of the benzyl group, which enhances its biological properties, making it a compound of significant interest in medicinal chemistry.

Properties

IUPAC Name

3-benzylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-15-13-8-4-5-9-14(13)16-11-17(15)10-12-6-2-1-3-7-12/h1-9,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWZSUGBNKITMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346964
Record name 4(3H)-Quinazolinone, 3-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658798
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5388-11-4
Record name 4(3H)-Quinazolinone, 3-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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